molecular formula C29H38N2O4 B608069 Ikarugamycin CAS No. 36531-78-9

Ikarugamycin

Katalognummer: B608069
CAS-Nummer: 36531-78-9
Molekulargewicht: 478.6 g/mol
InChI-Schlüssel: GHXZHWYUSAWISC-MCWNPEBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ikarugamycin is typically isolated from the fermentation broth of Streptomyces xiamenensis . The process involves cultivating the bacterium under specific conditions that promote the production of this compound. The compound is then extracted using organic solvents and purified through chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces xiamenensis. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize yield. After fermentation, this compound is extracted and purified using similar methods as in laboratory-scale production .

Analyse Chemischer Reaktionen

Oxidative Degradation for Structural Elucidation

The structure of ikarugamycin (1e ) was resolved through oxidative degradation studies. Key findings include:

  • Ozonolysis of the Δ⁸ double bond yielded fragments confirming the macrolactam ring and tetramic acid moiety .

  • Controlled oxidation with KMnO₄ revealed the presence of conjugated double bonds and the as-hydrindacene backbone .

  • NMR analysis (¹H and ¹³C) of degradation products confirmed the positions of methyl groups (C-29, C-31) and the lactam nitrogen (N-28) .

Isomerization of Double Bonds

This compound undergoes double-bond isomerization under mild acidic conditions:

  • Isomerization from Δ⁸ to Δ⁹ produces isothis compound (1 ), distinguished by:

    • ¹H NMR : H-9/H-10 coupling constant (J = 14.8 Hz) confirming E-configuration .

    • HMBC correlations : H-8a (δ 2.92) and H-8b (δ 3.05) with C-7 (δ 171.5) and C-9 (δ 127.7) .

Property This compound (4 )Isothis compound (1 )
Double bond positionΔ⁸Δ⁹
C-9/C-10 J (Hz)10.014.8
δ H-9 (ppm)5.345.52

N-Methylation at Lactam Nitrogen

Derivatization via N-methylation generates 28-N-methylthis compound (2 ):

  • Reagents : Methylation agents (e.g., methyl iodide) under basic conditions .

  • Key spectral data :

    • ¹H NMR : Singlet at δ 2.93 (3H, s) for N-CH₃ .

    • HMBC : Correlation between N-CH₃ and C-26 (δ 100.7) and C-27 (δ 174.1) .

Biogenetic Intramolecular Diels-Alder Reaction

The as-hydrindacene core is biosynthesized via an intramolecular Diels-Alder (IMDA) reaction:

  • Precursor 8 cyclizes to form the fused tricyclic system .

  • Evidence : Isolation of isothis compound supports the intermediacy of enol transient species in IMDA .

Enzymatic Modifications

The cytochrome P450 monooxygenase IkaD catalyzes post-synthetic modifications:

  • Epoxidation : Converts Δ¹³ double bond in this compound to capsimycin B (3 ) via epoxide formation .

    • UPLC-QTOF-MS : m/z 493.3063 ([M + H]⁺) for 3 .

  • Hydroxylation : Further oxidation at C-30 yields 30-hydroxyl-capsimycin B (3′ ) .

Antifungal and Antibacterial SAR

Structural modifications impact bioactivity:

CompoundMIC (μg/mL) MRSAMIC (μg/mL) C. albicans
This compound (4 )2–44
28-N-Methylthis compound1–24
Isothis compound (1 )2–42–4

N-Methylation enhances anti-MRSA activity, while Δ⁹ isomerization retains antifungal potency .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Ikarugamycin has garnered attention for its role in enhancing anticancer immune responses. Recent studies have demonstrated its effectiveness in combination with chemotherapeutic agents, particularly oxaliplatin.

  • Mechanism of Action : this compound enhances dendritic cell function by inhibiting hexokinase 2, which is crucial for glucose metabolism in cancer cells. This inhibition leads to increased antigen presentation and T cell activation, thereby improving the immune response against tumors .
  • Case Study : In a study involving immunocompetent mice with established fibrosarcomas, ikarugamycin was shown to improve the efficacy of oxaliplatin treatment by enhancing the frequency of mature dendritic cells in the tumor microenvironment. The combination treatment resulted in reduced tumor growth and increased survival rates .

Antimicrobial Applications

This compound exhibits significant antimicrobial properties, particularly against intracellular pathogens. Its potential as a novel antibiotic is being explored due to its effectiveness against resistant strains of bacteria.

  • Intracellular Activity : A study focused on Staphylococcus aureus mastitis revealed that this compound effectively penetrates host cells and exhibits bactericidal activity against intracellular bacteria. This characteristic makes it a promising candidate for treating persistent infections where conventional antibiotics fail .
  • Broad Spectrum Activity : New derivatives of ikarugamycin have shown antifungal activity against pathogens such as Aspergillus fumigatus and *

Eigenschaften

CAS-Nummer

36531-78-9

Molekularformel

C29H38N2O4

Molekulargewicht

478.6 g/mol

IUPAC-Name

(3E,5S,7R,8R,10R,11R,12S,15R,16S,18Z,25S)-11-ethyl-2-hydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.07,15.08,12]octacosa-1,3,13,18-tetraene-20,27,28-trione

InChI

InChI=1S/C29H38N2O4/c1-3-18-16(2)14-22-20(18)10-11-21-19-6-4-8-26(33)30-13-5-7-24-28(34)27(29(35)31-24)25(32)12-9-17(19)15-23(21)22/h4,8-12,16-24,32H,3,5-7,13-15H2,1-2H3,(H,30,33)(H,31,35)/b8-4-,12-9+,27-25?/t16-,17-,18-,19+,20+,21-,22+,23+,24+/m1/s1

InChI-Schlüssel

GHXZHWYUSAWISC-MCWNPEBCSA-N

SMILES

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C

Isomerische SMILES

CC[C@@H]1[C@@H](C[C@H]2[C@H]1C=C[C@H]3[C@@H]2C[C@@H]\4[C@@H]3C/C=C\C(=O)NCCC[C@H]5C(=O)C(=C(/C=C4)O)C(=O)N5)C

Kanonische SMILES

CCC1C(CC2C1C=CC3C2CC4C3CC=CC(=O)NCCCC5C(=O)C(=C(C=C4)O)C(=O)N5)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.